2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine
Description
Chemical Identification and Nomenclature
Systematic IUPAC Name Derivation and Structural Validation
The systematic IUPAC name 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is constructed by sequentially identifying the parent structure, substituents, and functional groups. The core structure is a pyrimidine ring substituted at position 2 with a piperazine moiety. This piperazine is further substituted at its 4-position via a carbonyl group to a pyridine ring. The pyridine ring itself bears an oxan-4-yloxy group at position 6.
The structural validation confirms the absence of ambiguous numbering. The pyrimidine ring is prioritized as the parent structure due to its higher degree of unsaturation compared to the pyridine or piperazine rings. The substituents are named in descending order of priority per IUPAC rules, with the piperazine group taking precedence over the oxan-4-yloxy group.
Key Structural Features:
| Component | Position | Functional Group |
|---|---|---|
| Pyrimidine | Parent structure | Nitrogen atoms at 1 and 3 |
| Piperazine | Position 2 | Six-membered diamine ring |
| Pyridine | 4-position of piperazine | Carbonyl linkage at 3 |
| Oxan-4-yloxy | 6-position of pyridine | Tetrahydrofuran ether |
Alternative Nomenclatural Representations
No CAS registry numbers, common names, or abbreviated forms are documented for this compound in peer-reviewed literature or chemical databases. Its nomenclature is strictly derived from systematic IUPAC conventions. The absence of alternative naming reflects its specialized status as a research compound or intermediate in synthetic chemistry.
Molecular Formula and Exact Mass Determination
The molecular formula is C₁₇H₂₄N₅O₃ , calculated by summing the atomic contributions of its constituent groups:
- Pyrimidine : C₄H₄N₂
- Piperazine : C₄H₈N₂
- Pyridine carbonyl : C₅H₃NO
- Oxan-4-yloxy : C₄H₇O₂
Molecular Weight and Exact Mass:
| Parameter | Value | Calculation Basis |
|---|---|---|
| Molecular weight | 346.40 g/mol | Sum of atomic masses |
| Exact mass (monoisotopic) | 346.173 g/mol | $${}^{12}\text{C}, {}^{1}\text{H}, {}^{14}\text{N}, {}^{16}\text{O}$$) |
The exact mass is determined using the formula:
$$
\text{Exact mass} = (17 \times 12.0107) + (24 \times 1.00784) + (5 \times 14.0067) + (3 \times 15.999) = 346.173 \, \text{g/mol}
$$
Isomeric Considerations and Stereochemical Configuration Analysis
The compound lacks stereogenic centers or geometrically restrictive double bonds, precluding stereoisomerism. The oxan-4-yloxy group adopts a chair-like conformation in the tetrahydrofuran ring, but this does not generate distinct stereoisomers due to rapid ring-flipping.
Isomerism Overview:
| Type of Isomerism | Presence | Rationale |
|---|---|---|
| Stereoisomerism | Absent | No chiral centers |
| Geometric isomerism | Absent | No double bonds with restricted rotation |
| Positional isomerism | Unlikely | Fixed substituent positions per IUPAC numbering |
The structural rigidity of the pyrimidine and pyridine rings further minimizes conformational flexibility, ensuring a single conformational state dominates under standard conditions.
Properties
IUPAC Name |
[6-(oxan-4-yloxy)pyridin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-18(23-8-10-24(11-9-23)19-20-6-1-7-21-19)15-2-3-17(22-14-15)27-16-4-12-26-13-5-16/h1-3,6-7,14,16H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPANGCVNJUNDFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrimidine core: This can be achieved through a condensation reaction involving appropriate amines and carbonyl compounds.
Introduction of the piperazine ring: This step usually involves nucleophilic substitution reactions where the piperazine ring is introduced to the pyrimidine core.
Attachment of the pyridine moiety: This is often done through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The structural and pharmacological attributes of 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine can be contextualized by comparing it to three classes of analogs: piperazine/pyrimidine hybrids , piperidine-substituted pyrimidines , and fused pyrimidine derivatives .
Structural and Functional Group Variations
Table 1: Key Structural Differences and Implications
Key Observations:
- Substituent Flexibility : The target compound’s oxan-4-yloxy group introduces a tetrahydropyran ring, which may enhance metabolic stability and solubility compared to the piperidin-1-yl or methylpiperazine groups in the P–I to P–XVII series .
- Positional Effects : Unlike 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, where substituents occupy positions 4 and 6, the target compound’s piperazine and pyridine moieties are at position 2 and N4, suggesting divergent binding interactions .
Pharmacological Potential
- Piperazine Derivatives: The P–I to P–XVII series in showed modulated receptor affinity based on substituent bulk and polarity.
- Piperidine vs. Oxan Groups : Piperidine-substituted analogs (e.g., ) exhibit rigid, planar geometries conducive to intercalation or enzyme inhibition. In contrast, the oxan group’s oxygen atom and chair conformation could foster hydrogen bonding and 3D interactions, expanding therapeutic applicability .
Biological Activity
The compound 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a member of the pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is . The structure features a pyrimidine ring linked to a piperazine moiety and an oxan-4-yloxy-pyridine group, which may influence its biological properties through various interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine core and subsequent modifications to introduce the piperazine and oxan groups. A common approach includes:
- Formation of the Pyrimidine Ring : Utilizing precursors such as 2-chloro-6-methylpyrimidin-4-amine.
- Piperazine Linkage : Reaction with piperazine derivatives under controlled conditions.
- Introduction of Oxan Group : Employing specific reagents to attach the oxan moiety.
Antiviral Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antiviral properties. For instance, analogs similar to this compound have been tested against various viruses, demonstrating promising results against chikungunya virus (CHIKV) with EC50 values indicating effective inhibition at low concentrations .
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound | Virus Type | EC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| Compound A | CHIKV | 33 ± 7 | 9.83 |
| Compound B | CHIKV | 18.6 | 1.17 |
| Target Compound | CHIKV | TBD | TBD |
Cytotoxicity Studies
While exploring the antiviral potential, cytotoxicity is a critical parameter. The selectivity index (SI) provides insights into the safety profile of these compounds. For instance, modifications to the side chains significantly affected both antiviral activity and cytotoxicity, with some derivatives showing high cytotoxicity alongside antiviral efficacy .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of compounds. Modifications in substituents on the pyrimidine ring or piperazine linker have been shown to enhance activity:
- Substituent Variations : Altering functional groups on the piperazine can lead to increased potency.
- Positioning of Nitrogen Atoms : The position of nitrogen atoms in the pyrimidine ring has been identified as essential for maintaining antiviral activity.
Table 2: Impact of Structural Modifications on Activity
| Modification | Change in Activity | Comments |
|---|---|---|
| Ethylamine to Isopropylamine | Increased potency but higher cytotoxicity | CC50 = 66.4 µM |
| Shifted nitrogen from R1/3 to R1/2 | Improved antiviral activity | Significant increase in selectivity |
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Chikungunya Virus Inhibition : A study demonstrated that specific analogs inhibited CHIKV replication effectively while maintaining low cytotoxicity levels .
- Broad-Spectrum Antiviral Properties : Compounds derived from this class have shown activity against multiple viral strains, indicating potential for broad-spectrum applications.
Q & A
Basic: What are the key synthetic routes for preparing 2-{4-[6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine?
The synthesis typically involves sequential coupling reactions. A common approach includes:
- Step 1 : Formation of the pyridine-3-carbonyl intermediate by reacting 6-(oxan-4-yloxy)pyridine-3-carboxylic acid with a coupling agent (e.g., EDC/HOBt) under anhydrous conditions .
- Step 2 : Piperazine functionalization via nucleophilic substitution or amide bond formation. For example, coupling the carbonyl intermediate with 1-piperazinylpyrimidine in a polar aprotic solvent (e.g., DCM or DMF) .
- Step 3 : Purification via column chromatography or recrystallization, with purity validated by HPLC (>95%) .
Methodological Note : Optimize reaction stoichiometry (1:1.2 molar ratio for amine:carbonyl) and monitor intermediates using TLC or LC-MS .
Basic: How is the structural integrity of this compound validated?
Core techniques include:
- X-ray crystallography for unambiguous confirmation of the oxan-4-yloxy-pyridine and piperazine-pyrimidine spatial arrangement (e.g., orthorhombic crystal system, space group Pccn) .
- NMR spectroscopy :
- -NMR to verify piperazine proton environments (δ 2.5–3.5 ppm for N-CH) and pyrimidine aromatic signals (δ 8.0–9.0 ppm) .
- -NMR to confirm carbonyl (δ ~165 ppm) and ether (C-O-C, δ ~70 ppm) groups .
- HRMS for molecular weight validation (e.g., [M+H] within 2 ppm error) .
Basic: What purification strategies are effective for isolating this compound?
- Normal-phase chromatography using silica gel and a gradient of ethyl acetate/hexanes (10–50%) to separate polar byproducts .
- Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purity (>99%) .
- Recrystallization from ethanol or methanol to remove hydrophobic impurities .
Advanced: How can reaction yields be optimized for the pyridine-3-carbonyl intermediate?
Critical factors include:
- Solvent selection : Use DMF for improved solubility of aromatic intermediates .
- Catalyst screening : Test Pd-based catalysts for Suzuki-type couplings if aryl halides are involved .
- Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions .
- In-situ activation : Employ coupling agents like HATU for sterically hindered amines .
Data Contradiction Tip : If yields vary between batches, analyze reaction progress via -NMR (if fluorinated intermediates exist) or IR spectroscopy to detect unreacted carbonyl groups .
Advanced: How can contradictory bioactivity data across assays be resolved?
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Analytical cross-checks : Use LC-MS to rule out compound degradation during biological testing .
- Target selectivity profiling : Compare binding affinities against related receptors (e.g., serotonin 5-HT vs. dopamine D) using radioligand displacement assays .
Example : If a study reports conflicting IC values, validate purity (>99.5%) and test for off-target interactions via high-throughput screening .
Advanced: What computational methods support SAR studies for this compound?
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets) .
- DFT calculations : Assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity of the oxan-4-yloxy group .
- MD simulations : Simulate solvation dynamics in water/DMSO mixtures to optimize solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
